molecular formula C16H31FO2S B149054 14-Fluoro-6-thiaheptadecanoic acid CAS No. 137564-72-8

14-Fluoro-6-thiaheptadecanoic acid

Cat. No.: B149054
CAS No.: 137564-72-8
M. Wt: 306.5 g/mol
InChI Key: WZMTZBLNUCAEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

14-Fluoro-6-thiaheptadecanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

14-Fluoro-6-thiaheptadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a radiotracer to study fatty acid metabolism and energy production.

    Biology: Researchers use this compound to investigate metabolic pathways in various tissues, including the heart and skeletal muscles.

    Medicine: In nuclear medicine, it is employed to diagnose and monitor metabolic disorders and diseases such as heart failure and diabetes.

    Industry: The compound is used in the development of new diagnostic tools and imaging techniques

Mechanism of Action

The mechanism of action of 14-Fluoro-6-thiaheptadecanoic acid involves its uptake and metabolism by cells. Once administered, the compound is taken up by tissues and incorporated into metabolic pathways. In the heart, it is primarily involved in beta-oxidation, where it is metabolized in the mitochondria to produce energy . The molecular targets include enzymes involved in fatty acid metabolism, and the pathways affected are those related to energy production and storage .

Properties

IUPAC Name

5-(8-fluoroundecylsulfanyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMTZBLNUCAEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCSCCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930027
Record name 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138225-06-6
Record name 14-Fluoro-6-thiaheptadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
14-Fluoro-6-thiaheptadecanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
14-Fluoro-6-thiaheptadecanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
14-Fluoro-6-thiaheptadecanoic acid
Reactant of Route 4
14-Fluoro-6-thiaheptadecanoic acid
Reactant of Route 5
14-Fluoro-6-thiaheptadecanoic acid
Reactant of Route 6
14-Fluoro-6-thiaheptadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.